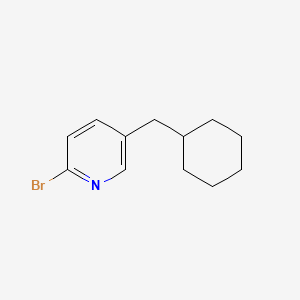

2-Bromo-5-(cyclohexylmethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(cyclohexylmethyl)pyridine is an organic compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a cyclohexylmethyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclohexylmethyl)pyridine typically involves the bromination of 5-(cyclohexylmethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the second position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclohexylmethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products include 2-azido-5-(cyclohexylmethyl)pyridine, 2-thio-5-(cyclohexylmethyl)pyridine, and 2-amino-5-(cyclohexylmethyl)pyridine.

Oxidation Reactions: Products include 2-hydroxy-5-(cyclohexylmethyl)pyridine and 2-carbonyl-5-(cyclohexylmethyl)pyridine.

Reduction Reactions: Products include 2-bromo-5-(cyclohexylmethyl)piperidine.

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-5-(cyclohexylmethyl)pyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of diverse functional groups, which can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Functionalized Pyridines

The compound is utilized in the synthesis of other functionalized pyridines, which are essential in medicinal chemistry. For instance, it can react with electrophiles to form more complex structures that may exhibit improved therapeutic effects .

Material Science

In material science, derivatives of this compound are explored for their potential use in creating new polymers or as ligands in coordination chemistry.

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of various derivatives from this compound through electrophilic substitutions. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and purity levels .

Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. In vitro tests showed that modifications at the cyclohexylmethyl position could enhance activity against specific bacterial strains, highlighting its potential as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclohexylmethyl)pyridine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for its molecular targets . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-methylpyridine: Similar in structure but lacks the cyclohexylmethyl group, which can affect its reactivity and applications.

2-Bromo-5-hydroxypyridine:

2-Bromo-5-(cyclopropylmethoxy)pyridine: Features a cyclopropylmethoxy group, which can influence its chemical behavior and applications.

Uniqueness

2-Bromo-5-(cyclohexylmethyl)pyridine is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its binding interactions with molecular targets, making it a valuable compound for various research applications .

Biological Activity

2-Bromo-5-(cyclohexylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN, with a molecular weight of approximately 240.14 g/mol. The compound features a bromine atom at the second position and a cyclohexylmethyl group at the fifth position of the pyridine ring. This unique structure may contribute to its biological activities.

2. Inhibition of Cytochrome P450 Enzymes

Preliminary data suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism . This inhibition could impact the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its potential interactions.

3. Antitubercular Activity

In a high-throughput screening study against Mycobacterium tuberculosis, certain pyridine derivatives showed significant inhibitory effects. Although specific data for this compound is not available, it is plausible that similar compounds within this chemical class could exhibit comparable antitubercular activity .

Case Study 1: Structural Analog Analysis

A study examined various structural analogs of pyridine compounds, noting that modifications in substituents significantly affected their biological activities. For example, introducing different alkyl groups or halogens altered antimicrobial efficacy and enzyme inhibition profiles . This suggests that systematic exploration of analogs of this compound could yield compounds with enhanced biological properties.

Case Study 2: Pharmacokinetic Studies

Another investigation focused on the pharmacokinetics of brominated pyridines, revealing that certain substitutions could enhance metabolic stability while reducing toxicity . This emphasizes the importance of understanding how structural variations influence both efficacy and safety profiles in drug development.

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-bromo-5-(cyclohexylmethyl)pyridine |

InChI |

InChI=1S/C12H16BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

InChI Key |

NHNPAAJWFPLKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.